N-(1H-Benzimidazol-2-yl)-1-[4-(trifluoromethyl)phenyl]methanimine
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Overview
Description
N-(1H-Benzimidazol-2-yl)-1-[4-(trifluoromethyl)phenyl]methanimine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Benzimidazol-2-yl)-1-[4-(trifluoromethyl)phenyl]methanimine typically involves the condensation of 2-aminobenzimidazole with 4-(trifluoromethyl)benzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1H-Benzimidazol-2-yl)-1-[4-(trifluoromethyl)phenyl]methanimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
N-(1H-Benzimidazol-2-yl)-1-[4-(trifluoromethyl)phenyl]methanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1H-Benzimidazol-2-yl)-1-[4-(trifluoromethyl)phenyl]methanimine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The presence of the trifluoromethyl group enhances its binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its catalytic properties and used in various organic transformations.
2-Trifluoromethyl benzimidazoles: Similar in structure and used in similar applications.
Uniqueness
N-(1H-Benzimidazol-2-yl)-1-[4-(trifluoromethyl)phenyl]methanimine is unique due to its specific combination of the benzimidazole core and the trifluoromethyl group, which imparts enhanced stability and biological activity compared to other similar compounds .
Properties
CAS No. |
679394-73-1 |
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Molecular Formula |
C15H10F3N3 |
Molecular Weight |
289.25 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-[4-(trifluoromethyl)phenyl]methanimine |
InChI |
InChI=1S/C15H10F3N3/c16-15(17,18)11-7-5-10(6-8-11)9-19-14-20-12-3-1-2-4-13(12)21-14/h1-9H,(H,20,21) |
InChI Key |
OWQPMCNZYKJKGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N=CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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